N-(2-benzylsulfonylethyl)propan-2-amine
Description
N-(2-Benzylsulfonylethyl)propan-2-amine is a sulfonamide-containing secondary amine characterized by a propan-2-amine backbone linked to a benzylsulfonylethyl group. This structure combines the steric bulk of the isopropylamine moiety with the electron-withdrawing sulfonyl group, which may influence its physicochemical properties and reactivity. For instance, sulfonamides are often explored for enzyme inhibition or receptor modulation due to their bioisosteric resemblance to carboxylic acids .
Properties
IUPAC Name |
N-(2-benzylsulfonylethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-11(2)13-8-9-16(14,15)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFABOAYPYVXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with N-(2-benzylsulfonylethyl)propan-2-amine:
Key Structural Differences :
- Sulfonamide vs.
- Chirality : Compounds like (S)-N-(1-([1,1'-Biphenyl]-4-yl)-2-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ea) exhibit stereochemical complexity, whereas this compound lacks chiral centers unless substituted asymmetrically .
Pharmacological and Physicochemical Properties
- Receptor Interactions : Benzylamine derivatives like 4-MMA-NBOMe bind serotonin receptors (5-HT2A) due to their arylalkylamine backbone, but the sulfonamide group in the target compound may shift affinity toward enzymes like carbonic anhydrase .
Thermodynamic and Spectroscopic Data
- NMR Profiles : Propan-2-amine derivatives typically show characteristic peaks at δ 1.0–1.5 ppm (isopropyl CH3) and δ 2.5–3.5 ppm (N–CH2 or N–CH). Sulfonamide protons may appear downfield (δ 7.0–8.0 ppm) due to electron withdrawal .
- Melting Points : Sulfonamides generally exhibit higher melting points (e.g., 150–200°C) than benzylamines (e.g., N-(4-methylbenzyl)propan-2-amine, likely liquid at room temperature) .
Limitations and Contradictions in Evidence
- Pharmacological Data Gap: No direct activity data exist for this compound; inferences rely on structural analogues .
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